3-Methyl-2,5-dihydro-1,2,4-triazin-5-amine
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Overview
Description
3-Methyl-2,5-dihydro-1,2,4-triazin-5-amine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of nitrogen atoms in the ring structure imparts unique chemical properties to these compounds, making them valuable in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,5-dihydro-1,2,4-triazin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a nitrile or amidine derivative. The reaction is often carried out in the presence of a catalyst, such as a metal salt, and under elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high purity and yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2,5-dihydro-1,2,4-triazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted triazines.
Scientific Research Applications
3-Methyl-2,5-dihydro-1,2,4-triazin-5-amine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where nitrogen-containing heterocycles are known to be effective.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Methyl-2,5-dihydro-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The presence of nitrogen atoms in the ring structure allows for hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
1,2,4-Triazine: A parent compound with similar structural features but different substituents.
3-Methyl-1,2,4-triazine: A closely related compound with a methyl group at a different position.
2,5-Dihydro-1,2,4-triazine: A compound with similar hydrogenation but lacking the methyl group.
Uniqueness: 3-Methyl-2,5-dihydro-1,2,4-triazin-5-amine is unique due to the specific positioning of the methyl group and the amine functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
831218-59-8 |
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Molecular Formula |
C4H8N4 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3-methyl-2,5-dihydro-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C4H8N4/c1-3-7-4(5)2-6-8-3/h2,4H,5H2,1H3,(H,7,8) |
InChI Key |
QYFNQWLTSAOOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C=NN1)N |
Origin of Product |
United States |
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